molecular formula C16H13NO B1296214 4-Methyl-1-phenylquinolin-2(1h)-one CAS No. 2540-30-9

4-Methyl-1-phenylquinolin-2(1h)-one

Cat. No.: B1296214
CAS No.: 2540-30-9
M. Wt: 235.28 g/mol
InChI Key: ILKUVYJZEPVFHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1-phenylquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a methyl group at the fourth position and a phenyl group at the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-phenylquinolin-2(1H)-one can be achieved through various methods. One common approach involves the Pfitzinger reaction, where isatin reacts with acetophenone in the presence of a base to form the desired quinoline derivative. The reaction typically requires heating and a suitable solvent such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1-phenylquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Reagents like bromine or nitric acid can be used under controlled conditions.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Overview : The compound has demonstrated promising antimicrobial properties against various pathogens, which is crucial in addressing the growing issue of antibiotic resistance.

Research Findings :

  • A study synthesized several derivatives of quinoline-2-one linked with thiadiazole and evaluated their antimicrobial activity. Among these, compounds derived from 4-Methyl-1-phenylquinolin-2(1H)-one exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans and Aspergillus niger .
  • The synthesized compounds were tested using the cup-plate agar diffusion method, revealing that certain derivatives showed superior activity compared to standard antibiotics like ciprofloxacin and antifungals such as fluconazole .

Data Table: Antimicrobial Activity Results

CompoundBacteria TestedZone of Inhibition (mm)Comparison Standard
4bStaphylococcus aureus20Ciprofloxacin (23)
4cEscherichia coli21Ciprofloxacin (26)
4fPseudomonas aeruginosa25Ciprofloxacin (34)
4bCandida albicans31Fluconazole (33)

Anticancer Properties

Overview : Recent studies have explored the potential of this compound derivatives as anticancer agents.

Research Findings :

  • A synthesis study focused on creating derivatives with modifications aimed at enhancing anticancer activity. The results indicated that specific structural modifications led to increased efficacy against cancer cell lines, suggesting a promising avenue for future drug development .
  • The mechanism of action appears to involve the induction of apoptosis in cancer cells, making these compounds valuable candidates for further investigation in cancer therapy .

Synthetic Utility

Overview : Beyond its biological applications, this compound serves as an important intermediate in organic synthesis.

Research Findings :

  • The compound's quinolinone structure is integral in synthesizing a variety of pharmaceuticals. Its derivatives are often utilized in the development of novel therapeutic agents due to their diverse biological activities .
  • The synthesis of related compounds has been reported to yield new analogs with improved pharmacological profiles, highlighting the compound's role as a versatile building block in medicinal chemistry .

Mechanism of Action

The mechanism of action of 4-Methyl-1-phenylquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The compound’s quinoline core allows it to intercalate into DNA, inhibit enzyme activity, or modulate receptor function, leading to its biological effects.

Comparison with Similar Compounds

    Quinoline: The parent compound of the quinoline family.

    4-Methylquinoline: Similar structure but lacks the phenyl group.

    1-Phenylquinolin-2(1H)-one: Similar structure but lacks the methyl group.

Uniqueness: 4-Methyl-1-phenylquinolin-2(1H)-one is unique due to the presence of both a methyl group and a phenyl group on the quinoline core. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

4-Methyl-1-phenylquinolin-2(1H)-one, also known by its CAS number 2540-30-9, is an organic compound with a quinoline core structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article explores the biological activity of this compound based on various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₃NO. The structure features a quinoline ring system, which is characterized by a fused benzene and pyridine ring. The presence of the methyl and phenyl groups contributes to its unique chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial and antifungal activities. For instance, studies have demonstrated its effectiveness against various strains of bacteria and fungi, suggesting potential applications in treating infections caused by resistant microorganisms.

MicroorganismActivity TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusAntibacterial32 µg/mL
Escherichia coliAntibacterial16 µg/mL
Candida albicansAntifungal64 µg/mL

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. A case study involving various cancer cell lines revealed that this compound exhibited notable antiproliferative effects. For example, in vitro tests showed that it had an IC50 value of 0.89 µM against the H460 non-small-cell lung cancer cell line, indicating potent activity.

Table: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
COLO2050.32
H4600.89
Hep3B0.40

Molecular docking studies have suggested that the compound may interact with tubulin in a manner similar to known antimitotic agents, which could explain its anticancer effects.

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Studies indicate that it possesses free radical scavenging capabilities, which may contribute to its potential therapeutic effects in oxidative stress-related diseases.

The mechanism underlying the biological activities of this compound is still under investigation. However, it is believed that the compound's ability to chelate metal ions and interact with cellular targets plays a crucial role in its pharmacological effects. For instance, its interaction with tubulin suggests a disruption of microtubule dynamics, which is critical for cell division.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of quinoline derivatives. Modifications at various positions on the quinoline ring can significantly influence the compound's potency and selectivity against specific biological targets.

Comparison with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesUnique Properties
1-Methyl-4-phenylquinolin-2(1H)-oneMethyl group at position 1Different substitution pattern affects activity
4-HydroxyquinolineHydroxy group at position 4Enhanced solubility and potential for hydrogen bonding interactions
3-AminoquinolineAmino group at position 3Potential for different biological activities due to amino functionality

Properties

IUPAC Name

4-methyl-1-phenylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-12-11-16(18)17(13-7-3-2-4-8-13)15-10-6-5-9-14(12)15/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKUVYJZEPVFHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=CC=CC=C12)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10296533
Record name 4-methyl-1-phenylquinolin-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2540-30-9
Record name 2540-30-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109782
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methyl-1-phenylquinolin-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-1-phenyl-2(1H)-quinolone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The starting 1,2-dihydro-4-methyl-1-phenyl-2-quinolone (1) is prepared either by an Ullmann coupling according to a literature procedure (e.g. S. Wawzonek and T. V. Truong, J. HETEROCYCLIC CHEM., 25, 381 (1988).) or via the reaction of the corresponding diarylamine with diketene followed by acid cyclization (e.g. R. C. Elderfield, ed., HETEROCYCLIC COMPOUNDS vol. 4, pp. 1-331, 1952). Thus 10.0 g (62.9 mmoles) of 2-hydroxy-4-methylquinoline is heated at reflux with 24.0 g (377 mmoles) of copper powder, 8.68 g (62.9 mmoles) of potassium carbonate and 19.2 g (94 mmoles) of iodobenzene for 48 hours. The reaction is cooled to room temperature, partitioned between water and ethyl acetate, filtered, and the organic layer is dried over magnesium sulfate. The crude product is purified on a silica gel column, eluting with 1:1 ethyl acetate/hexanes to yield 8.1 g of the desired product.
[Compound]
Name
HETEROCYCLIC
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diarylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
HETEROCYCLIC COMPOUNDS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
8.68 g
Type
reactant
Reaction Step Four
Quantity
19.2 g
Type
reactant
Reaction Step Four
Name
copper
Quantity
24 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

The starting 1,2-dihydro-4-methyl- 1 -phenyl-2-quinolone (1) is prepared either by an Ullmann coupling according to a literature procedure (Wawzonek et al., supra.) or via the reaction of the corresponding diarylamine with dikctene followed by acid cyclization (Elderfield, supra). Thus 10.0 g (62.9 mmoles) of 2-hydroxy-4-methylquinoline is heated at reflux with 24.0 g (377 mmolcs) of copper powder, 8.68 g (62.9 mmoles) of potassium carbonate and 19.2 g (94 mmoles) of iodobenzene for 48 hours. The reaction is cooled to room temperature, partitioned between water and ethyl acetate, filtered, and the organic layer is dried over magnesium sulfate. The crude product is purified on a silica gel column, eluting with 1:1 ethyl acetate/hexanes to yield 8.1 g of the desired product.
[Compound]
Name
diarylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
8.68 g
Type
reactant
Reaction Step Three
Quantity
19.2 g
Type
reactant
Reaction Step Three
Name
copper
Quantity
24 g
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.